5-Fluorobenzoxazole

Descripción general

Descripción

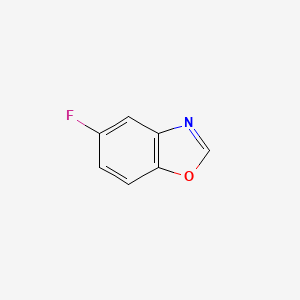

5-Fluorobenzoxazole is an aromatic organic compound with a molecular formula of C7H4FNO. It features a benzene ring fused to an oxazole ring, with a fluorine atom attached at the 5-position. This compound is part of the broader class of fluorinated heterocycles, which are known for their significant roles in pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzoxazole typically involves the incorporation of a fluorine atom into the benzoxazole structure. One common method is the direct fluorination of benzoxazole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the cyclization of 2-aminophenol derivatives with fluorinated carboxylic acids or their derivatives .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of catalytic systems and optimized reaction conditions can enhance yield and purity while minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluorobenzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form bonds with other aromatic or heterocyclic compounds through cross-coupling reactions.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The reactions of this compound can yield a variety of products, including fluorinated benzoxazole derivatives, aminated products, and coupled heterocycles .

Aplicaciones Científicas De Investigación

5-Fluorobenzoxazole has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-Fluorobenzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with target proteins. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparación Con Compuestos Similares

Benzoxazole: Lacks the fluorine atom, resulting in different chemical and biological properties.

Benzothiazole: Contains a sulfur atom instead of oxygen, leading to variations in reactivity and applications.

Benzimidazole: Features a nitrogen atom in place of oxygen, affecting its pharmacological profile.

Uniqueness: 5-Fluorobenzoxazole stands out due to the presence of the fluorine atom, which imparts unique electronic and steric properties. This enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and materials science .

Actividad Biológica

5-Fluorobenzoxazole is a fluorinated derivative of benzoxazole that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Its structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry. This article delves into the biological activities of this compound, highlighting its anticancer, antibacterial, and other relevant pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position of the benzoxazole ring. This modification enhances its biological activity compared to non-fluorinated counterparts. The general structure can be represented as follows:

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₇H₄FN₁O |

| Molecular Weight | 139.11 g/mol |

| Melting Point | 78-80 °C |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. For instance, it has been shown to induce apoptosis in glioma cells, with an IC50 value indicating effective cytotoxicity.

Case Study: Antiglioma Activity

In vitro studies highlighted the efficacy of this compound derivatives against C6 rat glioma cells. One particular derivative demonstrated an IC50 value of 4.30 ± 0.28 µg/mL , indicating potent antiglioma activity when compared to standard treatments like mitoxantrone (IC50 = 4.56 ± 1.24 µg/mL ) .

Table 2: Cytotoxicity of this compound Derivatives on C6 Cells

| Compound | IC50 (µg/mL) | Apoptosis Type |

|---|---|---|

| Compound 3g | 4.30 ± 0.28 | Late Apoptosis |

| Mitoxantrone | 4.56 ± 1.24 | Late Apoptosis |

Antibacterial Activity

The antibacterial properties of this compound have also been explored, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A series of derivatives were synthesized and tested for their antimicrobial efficacy.

Findings from Antibacterial Studies

A derivative of this compound exhibited superior antibacterial activity compared to traditional antibiotics like tiamulin, demonstrating a time-dependent killing effect against MRSA .

Table 3: Antibacterial Efficacy Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) | Efficacy Comparison |

|---|---|---|

| Compound 50 | <64 µg/mL | Superior to Tiamulin |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : In glioma cells, late apoptosis was observed in a dose-dependent manner.

- Inhibition of Key Enzymes : Some derivatives demonstrated acetylcholinesterase (AChE) inhibitory effects, which could contribute to their anticancer properties.

- Antimicrobial Mechanism : Binding studies indicated strong interactions with the ribosomal subunit, enhancing antibacterial efficacy.

Propiedades

IUPAC Name |

5-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMPAEOUOPNNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601420 | |

| Record name | 5-Fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221347-71-3 | |

| Record name | 5-Fluorobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221347-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-fluorobenzoxazole a promising scaffold for developing new anti-cancer drugs?

A1: Research suggests that incorporating a this compound moiety into the structure of known anti-cancer agents like epipodophyllotoxin can significantly reduce toxicity while maintaining or even improving efficacy. [] This is likely due to the modified molecule's reduced impact on DNA damage and PI3K inhibition in healthy cells. [] Further research is needed to fully understand the mechanism behind this improved safety profile.

Q2: How has this compound been used in developing imaging agents for Alzheimer's disease?

A2: 2-(4-[N-methyl-11C]methylaminostyryl)-5-fluorobenzoxazole ([11C]BF-145) has been synthesized and investigated as a potential imaging agent for amyloid-β plaques in the brain, a hallmark of Alzheimer's disease. [] This compound incorporates a this compound moiety and was successfully radiolabeled with carbon-11, allowing for Positron Emission Tomography (PET) imaging studies. []

Q3: Are there any analytical challenges associated with synthesizing and characterizing this compound derivatives?

A3: Synthesizing radiolabeled this compound derivatives, such as [11C]BF-145, requires rapid and efficient methods due to the short half-life of carbon-11 (20.4 minutes). [] Researchers have developed optimized protocols involving radiolabeling with [11C]MeI followed by purification using semi-preparative HPLC to achieve high radiochemical purity (>95%) within a short timeframe. [] This highlights the importance of efficient synthetic strategies and robust analytical techniques in this field.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.